1,2,3,4-Tetraoxotetralin dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

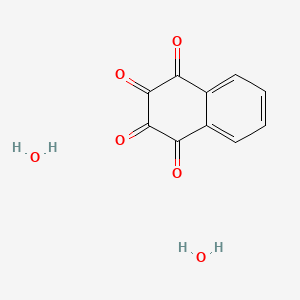

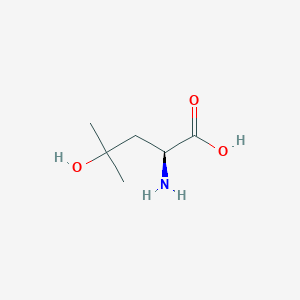

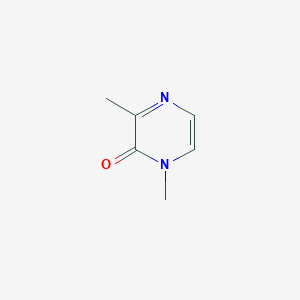

1,2,3,4-Tetraoxotetralin dihydrate, also known as this compound, is a useful research compound. Its molecular formula is C10H8O6 and its molecular weight is 224.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Autoignition and Fuel Research

- Autoignition Studies : Tetralin (1,2,3,4-tetrahydronaphthalene), closely related to 1,2,3,4-tetraoxotetralin dihydrate, has been studied for its autoignition properties. This research is significant in formulating transportation fuel surrogates, understanding ignition delays under various conditions, and improving chemical kinetic models for fuel combustion (Raza et al., 2020).

Biodegradation and Environmental Impact

- Biodegradation Mechanisms : The biodegradation of Tetralin, a component of crude oil and an organic solvent, reveals insights into the genetic and regulatory aspects of microbial catabolism. This research is vital for environmental bioremediation and understanding the impact of Tetralin on biological systems (Floriano et al., 2019).

Chemical Synthesis and Transformation

- Chemical Synthesis : Studies on the dehydration and rearrangement of tetralin derivatives have advanced the methodologies in synthetic organic chemistry, contributing to the efficient synthesis of complex organic compounds (Jensen & Slobodzian, 2000).

Antioxidant Research

- Antioxidant Activity : The study of fused heterocyclic compounds like 1,2,3,4-tetrahydroquinolines, related to 1,2,3,4-tetraoxotetralin, has been significant in evaluating antioxidant activities. This research aids in understanding the mechanisms of oxidative stress and potential therapeutic applications (Nishiyama et al., 2003).

Photocatalytic Processes

- Photooxidation Studies : Research on the photooxidation of Tetralin as a liquid film on water provides insights into the photocatalytic processes, relevant for environmental applications and understanding the behavior of hydrocarbons under photooxidative conditions (Aksnes & Iversen, 1983).

Conformational Analysis in Medicinal Chemistry

- Pharmacophore Identification : The conformational analysis and pharmacophore identification of compounds structurally similar to 1,2,3,4-tetraoxotetralin have implications in drug design and understanding receptor-ligand interactions in medicinal chemistry (Myers et al., 1994).

Properties

IUPAC Name |

naphthalene-1,2,3,4-tetrone;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMCMDIIWIYAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610122 |

Source

|

| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34333-95-4 |

Source

|

| Record name | 1,2,3,4-Tetraoxotetralin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAOXOTETRALIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76UB3UA2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)

![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)

![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)

![4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)